8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline
Overview
Description
8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of bromomethyl, chloro, and trifluoromethyl substituents. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, making this compound of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a quinoline derivative followed by chlorination and trifluoromethylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes critical for the survival of pathogens or cancer cells. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to effective inhibition .
Comparison with Similar Compounds
2,8-Bis(trifluoromethyl)quinoline: Known for its antimicrobial activity.
Trifluoromethylated Quinolone-Hydantoin Hybrids: Evaluated for their antibacterial properties.
8-Hydroxyquinoline Derivatives: Studied for their antioxidant and neuroprotective effects.
Uniqueness: 8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The bromomethyl group allows for further functionalization, while the trifluoromethyl group enhances its stability and bioactivity .
Biological Activity
8-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a bromomethyl group at position 8, a chlorine atom at position 4, and a trifluoromethyl group at position 2. Its chemical formula is and it has a molecular weight of approximately 296.5 g/mol. The presence of halogen substituents is significant in modulating the compound's biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways crucial for cell survival and proliferation.
- Interaction with Receptors : It may interact with specific cellular receptors, leading to altered signaling pathways that influence cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.
Biological Activity Overview
The biological activities of this compound are summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of halogenated quinolines found that this compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In vitro studies assessed the cytotoxic effects on various cancer cell lines. The compound showed IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation. Structure-activity relationship (SAR) analyses indicated that the presence of bromine and trifluoromethyl groups enhances its anticancer activity.
- Neuroprotective Effects : Research into the neuroprotective properties highlighted its ability to reduce oxidative stress markers in neuronal cells. The compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated microglia, indicating its potential utility in neurodegenerative diseases.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally, with good bioavailability noted in preliminary animal models. Its metabolic stability is enhanced by the presence of fluorinated groups, which may prolong its action in biological systems.
Properties
IUPAC Name |
8-(bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c12-5-6-2-1-3-7-8(13)4-9(11(14,15)16)17-10(6)7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVVEJBWOJQVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC(=N2)C(F)(F)F)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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